Cas no 73943-10-9 (1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-)
73943-10-9 structure
Product Name:1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-
Numero CAS:73943-10-9
MF:C11H14ClN
MW:195.688561916351
CID:566715
PubChem ID:123981
Update Time:2025-04-19
1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-
- benalfocin
- 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- SK&F-86466
- 6-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
- Lopac-S-1563
- YCN2U5UGIQ
- cid_10220250
- NCGC00015930-03
- MLS002172470
- RSRUDTPYRBLHEO-UHFFFAOYSA-N
- 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine
- SDCCGSBI-0051026.P002
- CHEMBL123349
- PDSP1_000725
- 6-chloranyl-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride
- 1H-3-Benzazepine, 6-chloro-2,3,4,5-tetrahydro-3-methyl-
- PDSP2_000715
- SKF-86466
- BDBM66983
- NCGC00015930-01
- 73943-10-9
- NCGC00015930-02
- UNII-YCN2U5UGIQ
- NCGC00162330-01
- DTXSID70224650
- SMR001254100
- CHEBI:8986
- CCG-205133
- MB01559
- 6-Chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- Lopac0_001056
- Skf 86466
- Q27108203
- 6-chloro-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- SK-86466
- SCHEMBL8083358
- SK&F 86466
- DTXCID00147141
-
- Inchi: 1S/C11H14ClN/c1-13-7-5-9-3-2-4-11(12)10(9)6-8-13/h2-4H,5-8H2,1H3
- Chiave InChI: RSRUDTPYRBLHEO-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC2=C1CCN(C)CC2
Proprietà calcolate
- Massa esatta: 195.081
- Massa monoisotopica: 195.081
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 172
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 3.2Ų
Proprietà sperimentali
- Densità: 1.105
- Punto di ebollizione: 288.1°C at 760 mmHg
- Punto di infiammabilità: 128°C
- Indice di rifrazione: 1.547
1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl- Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
73943-10-9 (1H-3-Benzazepine,6-chloro-2,3,4,5-tetrahydro-3-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti